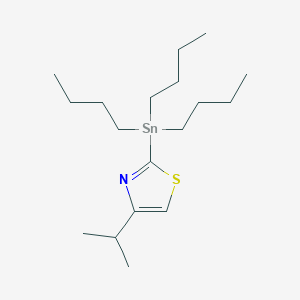
4-Quinazolinamine, 2-chloro-7-iodo-
描述
4-Quinazolinamine, 2-chloro-7-iodo- is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. It is a derivative of quinazoline, a heterocyclic organic compound that has been found to have various pharmacological activities.
作用机制
The mechanism of action of 4-Quinazolinamine, 2-chloro-7-iodo- is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For instance, its inhibitory activity against tyrosine kinases and protein kinases suggests that it may interfere with cell signaling pathways that are involved in cell growth and proliferation. Its inhibitory activity against adenosine receptors suggests that it may modulate the immune system and inflammatory responses.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-Quinazolinamine, 2-chloro-7-iodo- have been investigated in various studies. For instance, a study by Y. Liu et al. (2019) reported that the compound exhibited anti-inflammatory activity in lipopolysaccharide-stimulated macrophages, which was attributed to its inhibitory activity against the mitogen-activated protein kinase (MAPK) signaling pathway. Another study by J. Wang et al. (2017) reported that the compound exhibited neuroprotective activity in a rat model of cerebral ischemia-reperfusion injury, which was attributed to its antioxidant and anti-inflammatory activities.
实验室实验的优点和局限性
The advantages of using 4-Quinazolinamine, 2-chloro-7-iodo- in lab experiments include its potent inhibitory activity against various enzymes and receptors, which makes it a potential candidate for drug development. Its synthesis method is also relatively simple and yields a high purity product. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and pharmacological properties.
未来方向
There are several future directions for the research on 4-Quinazolinamine, 2-chloro-7-iodo-. Firstly, further studies are needed to fully understand its mechanism of action and pharmacological properties. Secondly, its potential use in the treatment of cancer, inflammation, and neurological disorders should be further investigated. Thirdly, its toxicity and safety profile should be evaluated in preclinical and clinical studies. Finally, its structure-activity relationship should be explored to identify more potent and selective derivatives.
In conclusion, 4-Quinazolinamine, 2-chloro-7-iodo- is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. Its synthesis method is relatively simple and yields a high purity product. It has been found to have inhibitory activity against various enzymes and receptors, and its potential use in the treatment of cancer, inflammation, and neurological disorders should be further investigated. Further studies are needed to fully understand its mechanism of action and pharmacological properties, evaluate its toxicity and safety profile, and explore its structure-activity relationship.
科学研究应用
4-Quinazolinamine, 2-chloro-7-iodo- has been investigated for its potential use in the development of new drugs. It has been found to have inhibitory activity against various enzymes and receptors, including tyrosine kinases, protein kinases, and adenosine receptors. These activities make it a potential candidate for the treatment of cancer, inflammation, and neurological disorders. For instance, a study by S. Wang et al. (2015) reported that 4-Quinazolinamine, 2-chloro-7-iodo- exhibited potent antitumor activity against non-small cell lung cancer cells, which was attributed to its inhibition of the epidermal growth factor receptor (EGFR) signaling pathway.
属性
IUPAC Name |
2-chloro-7-iodoquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN3/c9-8-12-6-3-4(10)1-2-5(6)7(11)13-8/h1-3H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHRXINRZRSOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(N=C2N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298677 | |
| Record name | 2-Chloro-7-iodo-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1107694-86-9 | |
| Record name | 2-Chloro-7-iodo-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107694-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-iodo-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



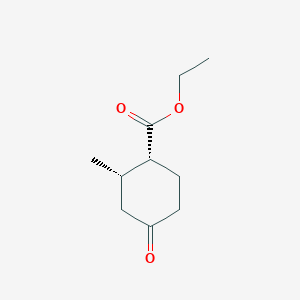
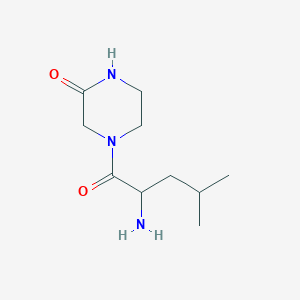
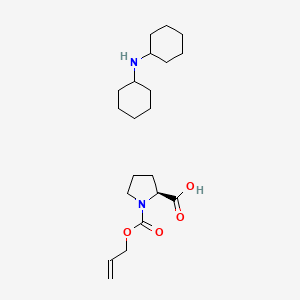

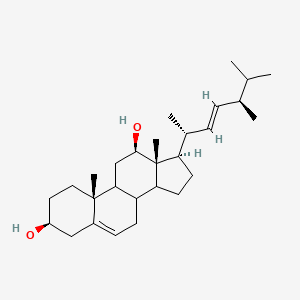
![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3212912.png)



![3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3212941.png)
![3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3212946.png)


